molecular formula C15H11N3O B155523 4,6-Diphenyl-1,3,5-triazin-2-ol CAS No. 1917-44-8

4,6-Diphenyl-1,3,5-triazin-2-ol

Cat. No.: B155523
CAS No.: 1917-44-8
M. Wt: 249.27 g/mol
InChI Key: KODLDJGSBFMSDG-UHFFFAOYSA-N
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Description

4,6-Diphenyl-1,3,5-triazin-2-ol is a useful research compound. Its molecular formula is C15H11N3O and its molecular weight is 249.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Aggregation-Induced Emission and Organic Light-Emitting Diodes

4,6-Diphenyl-1,3,5-triazin-2-ol has been utilized in the development of new aggregation-induced emission (AIE) fluorophores. These compounds exhibit reversible piezofluorochromic behavior and have been used in nondoped sky-blue organic light-emitting diodes (OLEDs), showing excellent electroluminescence performance (Liu et al., 2018).

Organic Synthesis and Oxidation Reagent

A triazine-based oxidizing reagent, 2-hydroperoxy-4,6-diphenyl-1,3,5-triazine (Triazox), synthesized from this compound, has demonstrated its utility in the epoxidation of alkenes. It is notable for being bench-stable and easily isolable (Yamada et al., 2018).

Electron Transport Material in OLEDs

This compound derivatives have shown high electron mobility, making them effective as electron transport materials in OLEDs. This application results in lower driving voltages and increased efficiency for the devices (Klenkler et al., 2008).

Corrosion Inhibition

Triazine derivatives, including those based on this compound, have been studied for their corrosion inhibition properties on various metals in acidic environments. They have shown high efficiency and effectiveness in protecting metals from corrosion (Singh et al., 2018).

Molecular Design for Solution-Processed OLEDs

Novel D-σ-A molecules containing this compound units have been synthesized and studied for their photophysical properties. These molecules are used in solution-processed OLEDs, demonstrating significant efficiency and potential in organic electronics (Zhao et al., 2020).

Amination Mechanism Studies

Research on the amination of 2-X-4,6-diphenyl-1,3,5-triazines has contributed to a better understanding of the SN (ANRORC) mechanism in organic chemistry, showcasing the versatility of triazine derivatives in chemical synthesis (Simig et al., 2010).

Electroluminescence Efficiency in OLEDs

The compound has been used to synthesize materials exhibiting high electroluminescence efficiency and long device lifetime in OLEDs, further demonstrating its value in the field of optoelectronic devices (Jung et al., 2020).

Future Directions

The future directions of 4,6-Diphenyl-1,3,5-triazin-2-ol research are promising. It is being explored for its potential applications in the fabrication of efficient phosphorescent organic light-emitting diodes (PHOLEDs) . The better device performance based on this compound stems from its better hole transport capability, resulting in a superior charge recombination efficiency .

Properties

IUPAC Name

4,6-diphenyl-1H-1,3,5-triazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O/c19-15-17-13(11-7-3-1-4-8-11)16-14(18-15)12-9-5-2-6-10-12/h1-10H,(H,16,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KODLDJGSBFMSDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC(=O)N2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60274563
Record name 4,6-Diphenyl-1,3,5-triazin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60274563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

22.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26727154
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

1917-44-8
Record name 4,6-Diphenyl-1,3,5-triazin-2(1H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1917-44-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,5-Triazin-2(1H)-one, 4,6-diphenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001917448
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1917-44-8
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Record name 4,6-Diphenyl-1,3,5-triazin-2-ol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,6-diphenyl-1,3,5-triazin-2(1H)-one
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.117.391
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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